
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Mécanisme D'action
The mechanism of action of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of specific signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate can modulate the expression of specific genes involved in inflammation and cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate in lab experiments is its potential as an anti-inflammatory and anticancer agent. This compound may be useful in studying the underlying mechanisms of inflammation and cancer and developing new treatments for these diseases.
One limitation of using methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate in lab experiments is its limited solubility in water. This may make it difficult to administer this compound to animal models and to study its biological activities in vitro.
Orientations Futures
There are several future directions for studying methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in animal models and humans.
Another area of interest is the development of new synthetic methods for methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate. The current synthesis method involves several steps and may be improved to increase yield and reduce cost.
Finally, future studies may focus on the mechanism of action of methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate and its potential interactions with other signaling pathways and compounds. This may provide insights into the biological activities of this compound and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells in animal models.
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOSRZCRQPSXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



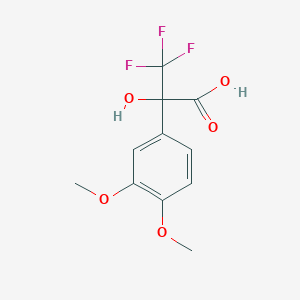

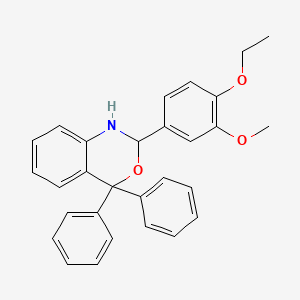
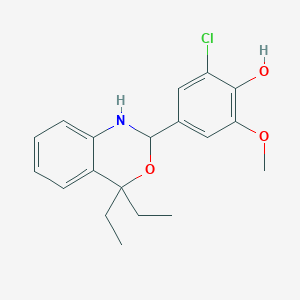
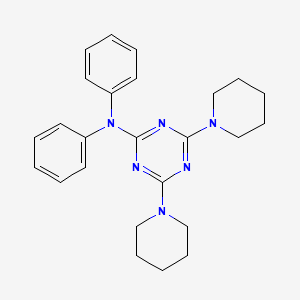
![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![3-chloro-5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298262.png)
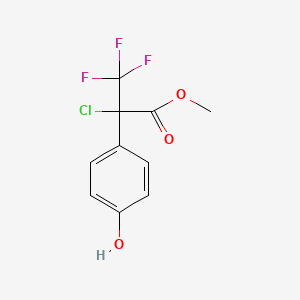
![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298292.png)
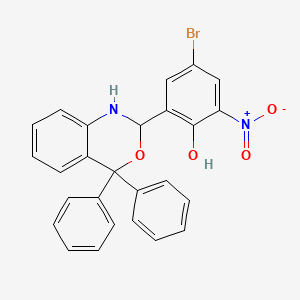
![3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298322.png)